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Cat. No.: B117365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible measurement of Nicotinamide-adenine dinucleotide (NAD+)-

dependent deacetylase (Ncdac), also known as sirtuin, activity is critical for advancing

research in areas ranging from metabolic diseases and aging to cancer and

neurodegeneration. Ensuring the cross-validation of Ncdac activity across different laboratories

and methodologies is paramount for the reliability and comparability of scientific findings. This

guide provides an objective comparison of common Ncdac/sirtuin activity assays, complete

with experimental data, detailed protocols, and visual workflows to aid in the selection of the

most appropriate methods for your research needs.

Data Presentation: Comparison of Ncdac/Sirtuin
Activity Assays
The selection of an appropriate assay for measuring Ncdac activity is a critical decision that

influences the nature and reliability of the experimental outcome. Factors to consider include

the specific sirtuin isoform of interest, the required throughput, and whether the measurement

will be performed using purified enzymes or within a cellular context. Below is a summary of

commonly employed assays with their key characteristics.
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Assay Type Principle Throughput
Detection
Method

Advantages
Disadvanta
ges

Luminescent

Assays (e.g.,

HDAC-Glo™

I/II)

A

luminogenic

peptide

substrate is

deacetylated

by Ncdac

enzymes. A

subsequent

proteolytic

step releases

aminoluciferin

, which is

quantified by

luciferase.[1]

[2][3][4]

High
Luminescenc

e

High

sensitivity,

simple "add-

mix-measure"

protocol

suitable for

HTS.[4]

Indirect

measurement

, potential for

compound

interference

with

luciferase.

Fluorescence

-Based

Assays

Deacetylation

of a

fluorophore-

conjugated

peptide

substrate

leads to a

change in

fluorescence

intensity.[5][6]

[7]

Medium to

High
Fluorescence

Continuous

and direct

measurement

of enzyme

activity.[6][7]

Potential for

interference

from

fluorescent

compounds.

[8]

HPLC-Based

Assays

Separates

and

quantifies the

acetylated

substrate

from the

deacetylated

product by

Low UV or Mass

Spectrometry

Highly

accurate and

can provide

detailed

kinetic

parameters.

[9] Can use

more

Low

throughput,

requires

specialized

equipment.
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High-

Performance

Liquid

Chromatogra

phy.[5][9][10]

physiologicall

y relevant

substrates.[9]

Target

Engagement

Assays (e.g.,

NanoBRET™

, SplitLuc

CETSA)

Measures the

binding of a

compound to

the target

Ncdac protein

within living

cells.[11][12]

[13]

High

Bioluminesce

nce

Resonance

Energy

Transfer

(BRET) or

Luminescenc

e

Provides

confirmation

of target

engagement

in a

physiological

context.[12]

Does not

directly

measure

enzymatic

activity.

Nicotinamide

Release

Assays

Measures the

production of

nicotinamide,

a product of

the sirtuin

deacetylation

reaction.[14]

Medium

Fluorometric

or

Spectrophoto

metric

Substrate-

agnostic,

measuring a

universal

product of

sirtuin activity.

[14]

Can be a

multi-step

process.[14]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results.

Below are protocols for key Ncdac/sirtuin activity assays.

HDAC-Glo™ I/II Luminescent Assay
This protocol is adapted from the Promega Technical Manual for the HDAC-Glo™ I/II Assay

and is suitable for a 96-well plate format.[2][15]

Materials:

HDAC-Glo™ I/II Reagent (containing acetylated luminogenic peptide substrate and

developer reagent)
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HDAC-Glo™ I/II Buffer

Purified Ncdac enzyme or cell lysate

White-walled multi-well plates suitable for luminescence readings

Luminometer

Procedure:

Reagent Preparation: Thaw the HDAC-Glo™ I/II Buffer and Reagent components. Prepare

the HDAC-Glo™ I/II Reagent by mixing the substrate and developer according to the

manufacturer's instructions.[15]

Reaction Setup:

Add 50 µL of your Ncdac enzyme preparation (purified enzyme or cell lysate diluted in

HDAC-Glo™ I/II Buffer) to each well of the plate.

Include appropriate controls, such as a no-enzyme control and a known inhibitor control.

Initiate Reaction: Add 50 µL of the prepared HDAC-Glo™ I/II Reagent to each well.

Incubation: Mix the plate on an orbital shaker for 30-60 seconds and incubate at room

temperature for 15-45 minutes to allow the enzymatic reaction and subsequent signal

generation to reach a steady state.[2]

Measurement: Measure the luminescence using a plate-reading luminometer. The

luminescent signal is proportional to the Ncdac activity.

HPLC-Based SIRT6 Deacetylation Assay
This protocol is based on methods described for measuring SIRT6 demyristoylase and

deacetylation activity.[5][9][10]

Materials:

Purified SIRT6 enzyme
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Acetylated peptide substrate (e.g., H3K9Ac peptide)

Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM NAD+)[9]

Quench Solution (e.g., 10% Trifluoroacetic Acid - TFA)[10]

HPLC system with a C18 reverse-phase column

Mobile phases (e.g., Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile)

Procedure:

Reaction Setup:

In a microcentrifuge tube, combine the purified SIRT6 enzyme, acetylated peptide

substrate, and Reaction Buffer.

Prepare a master mix to ensure consistency across samples.

Initiate Reaction: Initiate the reaction by adding NAD+ and incubate at 37°C for a defined

period (e.g., 30-60 minutes).

Quench Reaction: Stop the reaction by adding the Quench Solution.

Sample Preparation: Centrifuge the samples to pellet any precipitate. Transfer the

supernatant to HPLC vials.

HPLC Analysis:

Inject the sample into the HPLC system.

Separate the acetylated and deacetylated peptides using a gradient of Solvent B.

Monitor the elution profile by measuring absorbance at 214 nm.

Data Analysis: Quantify the peak areas corresponding to the acetylated and deacetylated

peptides to determine the percentage of substrate conversion, which reflects the enzyme

activity.
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Mandatory Visualization
Experimental Workflow for Cross-Validation
To ensure the robustness of findings, a multi-tiered approach to assay validation is

recommended. This involves progressing from simple, high-throughput biochemical assays to

more complex, physiologically relevant cell-based systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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